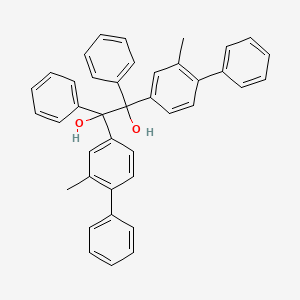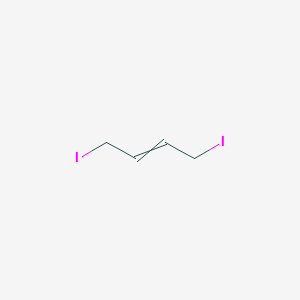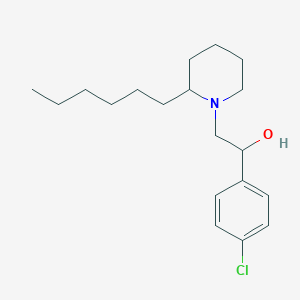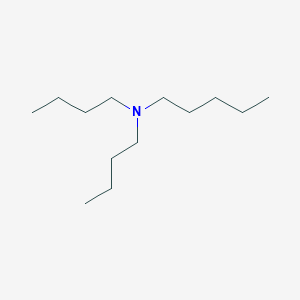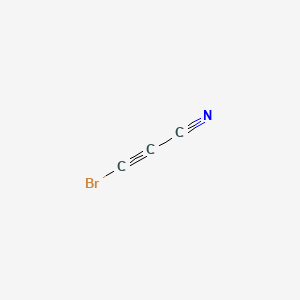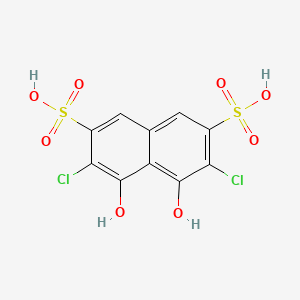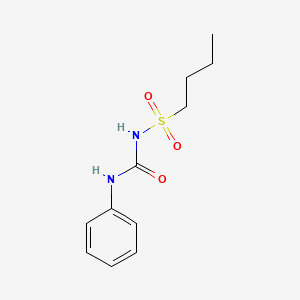
N-(Butane-1-sulfonyl)-N'-phenylcarbamimidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is a chemical compound that features a sulfonyl group attached to a butane chain and a phenylcarbamimidic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid typically involves the reaction of butane-1-sulfonyl chloride with phenylcarbamimidic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylcarbamimidic acid moiety may also interact with nucleic acids and other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(Butane-1-sulfonyl)-N’-methylcarbamimidic acid: Similar structure but with a methyl group instead of a phenyl group.
N-(Butane-1-sulfonyl)-N’-ethylcarbamimidic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(Butane-1-sulfonyl)-N’-phenylcarbamimidic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. The phenyl group can enhance interactions with aromatic systems in biomolecules, potentially leading to distinct biological effects.
Propiedades
Número CAS |
5454-59-1 |
|---|---|
Fórmula molecular |
C11H16N2O3S |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
1-butylsulfonyl-3-phenylurea |
InChI |
InChI=1S/C11H16N2O3S/c1-2-3-9-17(15,16)13-11(14)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |
Clave InChI |
WPHUEDNSMTZWSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)NC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
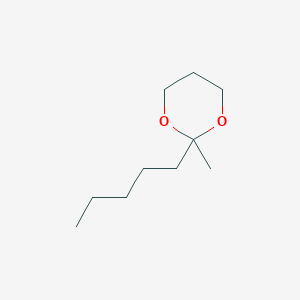
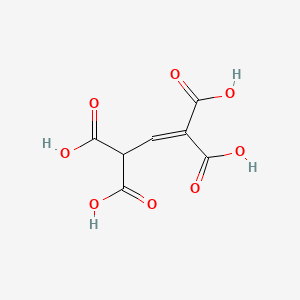
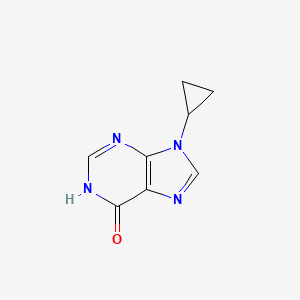
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
